
Puromicina dihidrocloruro
Descripción general
Descripción
Puromycin dihydrochloride is an aminonucleoside antibiotic derived from Streptomyces alboniger . It belongs to the amino-nucleoside family of antibiotics and is isolated from Streptomyces alboniger . It prevents the growth of bacteria, protozoa, algae, and mammalian cells . It also exhibits antitumor activity in studies on brain tumor cells .
Synthesis Analysis
Puromycin is produced by Streptomyces alboniger, a gram-positive actinomycete, through a series of enzymatic reactions starting from adenosine triphosphate (ATP) . The major difference lies in the nature of the bond between the amino acid and the ribose—a labile ester in aa-tRNA versus a stable peptide bond in puromycin .
Molecular Structure Analysis
The molecular formula of Puromycin dihydrochloride is C22H29N7O5 × 2HCl . Structurally, puromycin resembles the 3′ end of aminoacylated tRNA (aa-tRNA), with a modified adenosine base covalently linked to a tyrosine amino acid . The structure of puromycin is analogous to the 3’ end of aminoacyl-tRNA .
Chemical Reactions Analysis
Puromycin is a protein synthesis inhibitor that causes premature chain termination by acting as an analog of the 3¢-terminal end of aminoacyl-tRNA . It has been found to inhibit the incorporation of 14C-L-leucine into protein in a cell-free preparation from rat liver .
Physical And Chemical Properties Analysis
Puromycin dihydrochloride is a white powder . The molecular weight is 544.43 g/mol . The melting point is 175.5-177 °C for the free base . It is soluble in water (50 mg/ml), yielding a clear, colorless to faint yellow solution .
Aplicaciones Científicas De Investigación
Estudios de la Función del Ribosoma
La puromicina dihidrocloruro es una herramienta crucial en el estudio de la función del ribosoma. Inhibe la síntesis de proteínas al imitar el extremo 3’ de los ARNt aminoacilados, lo que lleva a la terminación prematura de la traducción. Esta propiedad permite a los investigadores investigar el papel del ribosoma en la síntesis de proteínas y comprender la mecánica de la elongación y la terminación de la traducción .
Aplicaciones en Biotecnología
En biotecnología, la this compound se utiliza para crear reactivos basados en puromicina. Estos reactivos, que pueden incluir modificaciones como biotina o fluoróforos, se emplean en diversas aplicaciones como la purificación por afinidad y la detección por microscopía de fluorescencia. Esta versatilidad convierte a la puromicina en un activo valioso en la investigación y el desarrollo biotecnológicos .
Pruebas de Resistencia a los Antibióticos
La this compound sirve como marcador de selección para líneas celulares genéticamente modificadas para expresar un transgen de resistencia. Esta aplicación es particularmente útil en las pruebas de resistencia a los antibióticos, donde ayuda en la selección y el mantenimiento de líneas celulares que han integrado construcciones genéticas específicas .
Estudios de Inmunofluorescencia
Como objetivo inmunofluorescente, la this compound se utiliza para etiquetar y visualizar cadenas polipeptídicas nacientes en las células. Esta aplicación es vital para estudios sobre la localización de proteínas, las tasas de síntesis y los efectos de diversos tratamientos sobre la síntesis de proteínas dentro de las células .
Mecanismos de Regulación Transcripcional
Los investigadores utilizan la this compound para estudiar los mecanismos de regulación transcripcional que controlan la expresión génica durante la diferenciación celular. Al inhibir la síntesis de proteínas, la puromicina puede ayudar a dilucidar la expresión secuencial y coordinada de los genes, lo cual es esencial para comprender los procesos de diferenciación celular .
Estudios del Mecanismo de los Fármacos
La this compound también se emplea en estudios sobre los mecanismos de los fármacos. Su capacidad para inhibir la síntesis de proteínas la convierte en un compuesto valioso para investigar los efectos de los fármacos sobre la producción de proteínas y para comprender cómo ciertos fármacos pueden interrumpir o modificar el proceso de traducción .
Mecanismo De Acción
Target of Action
Puromycin dihydrochloride is an aminonucleoside antibiotic that primarily targets the ribosome , a complex molecular machine that synthesizes proteins in cells . It interacts with several ribosomal proteins, including 60S ribosomal proteins L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, L11 and others . These proteins play crucial roles in the assembly and function of the ribosome, which is essential for protein synthesis .
Mode of Action
Puromycin dihydrochloride acts as a protein synthesis inhibitor by causing premature chain termination . It mimics the structure of the 3’ end of the aminoacylated tRNA and enters the A site of the ribosome . It is then transferred to the growing polypeptide chain, leading to the formation of a puromycylated nascent chain and premature chain release . This action effectively halts protein synthesis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by puromycin dihydrochloride is protein synthesis . By causing premature termination of the growing peptide chain, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information encoded in mRNA . This disruption affects all cellular processes that depend on protein synthesis, leading to cell death .
Pharmacokinetics
It is known that puromycin dihydrochloride is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of puromycin dihydrochloride’s action is cell death . By inhibiting protein synthesis, it prevents cells from producing the proteins they need to carry out essential functions . This leads to cell death in both prokaryotic and eukaryotic cells, making puromycin dihydrochloride toxic to a broad range of organisms .
Action Environment
The action of puromycin dihydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is used as a selective agent in laboratory cell cultures , indicating that its efficacy can be influenced by the specific conditions of the culture environment.
Safety and Hazards
Direcciones Futuras
Puromycin has been used to study transcriptional regulatory mechanisms that control the sequential and coordinate expression of genes during cell differentiation . It has also been used in the purification of cells with high expression of the cytochrome P450 CYP3A4 gene from a patient with drug-induced liver injury . The puromycin-selected hepatocyte-like cells exhibited characteristics of hepatocytes after immortalization and may serve as another useful source for in vitro hepatotoxicity testing of low molecular weight drugs .
Análisis Bioquímico
Biochemical Properties
Puromycin dihydrochloride acts as a protein synthesis inhibitor by causing premature chain termination during translation . It achieves this by mimicking the 3’ end of the aminoacylated tRNA, allowing it to enter the A site of the ribosome and transfer to the growing peptide chain . This results in the formation of a puromycylated nascent chain and premature chain release .
Cellular Effects
Puromycin dihydrochloride has a significant impact on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, leading to substantial cell death at appropriate doses . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .
Molecular Mechanism
The molecular mechanism of action of Puromycin dihydrochloride involves its incorporation into the growing peptide chain during protein synthesis. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . The 3’ position of Puromycin contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and stopping the ribosome .
Temporal Effects in Laboratory Settings
The effects of Puromycin dihydrochloride over time in laboratory settings are significant. It acts very quickly, killing 99% of cells within 2 days
Metabolic Pathways
Puromycin dihydrochloride is involved in the metabolic pathway of protein synthesis, where it inhibits the process by causing premature chain termination
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), 50mg/ml | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
58-58-2, 53-79-2 | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PUROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
168°C-182°C | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of puromycin dihydrochloride?
A: Puromycin dihydrochloride acts as an aminoacyl-transfer RNA (tRNA) analog, interfering with protein synthesis at the ribosome [, , ]. It mimics the aminoacyl end of an aminoacyl-tRNA and incorporates itself into the growing polypeptide chain during translation. This premature chain termination leads to the release of incomplete and non-functional peptides.
Q2: What are the downstream effects of puromycin dihydrochloride on cellular processes?
A2: By disrupting protein synthesis, puromycin dihydrochloride affects various cellular processes, including:
- Memory Formation: Studies in mice demonstrated that puromycin dihydrochloride injections after maze learning led to memory loss, suggesting its interference with memory consolidation [, ].
- Cellular Morphology: In rat molar cementoblasts, puromycin dihydrochloride caused dilation of Golgi saccules, reduction in Golgi vacuoles and secretion granules, and alterations in the rough endoplasmic reticulum, highlighting its impact on cellular structure [].
- Immune Response: Research indicated that puromycin dihydrochloride did not inhibit the release of leukocytic pyrogen, unlike cortisol, suggesting its specific effect on protein synthesis rather than a general inflammatory response [].
Q3: What is the molecular formula and weight of puromycin dihydrochloride?
A3: The molecular formula of puromycin dihydrochloride is C22H31Cl2N7O5. Its molecular weight is 542.4 g/mol.
Q4: Are there any unique structural features of puromycin dihydrochloride revealed through crystallography?
A: Crystallographic studies of puromycin dihydrochloride pentahydrate revealed an elongated conformation with the nucleoside and the p-methoxy-L-phenylalanine in their preferred conformations []. Notably, the purine and the tyrosine rings form alternating stacks with interplanar spacings of 3.4 Å [].
Q5: How do modifications to the puromycin structure affect its activity?
A: While specific modifications weren't extensively detailed in the provided research, the neutralization of puromycin dihydrochloride with different cations (NaOH, KOH, LiOH, Ca(OH)2, Mg(OH)2) was shown to influence its ability to block memory in mice []. Puromycin neutralized with bases other than NaOH failed to induce memory loss, suggesting that the cation used for neutralization can significantly impact its biological activity.
Q6: How does puromycin dihydrochloride exert its effects in vivo?
A: While the precise pharmacokinetic details were not elaborated upon in the abstracts, research indicates that puromycin dihydrochloride effectively enters the brain following intracerebral injections [, , ]. Additionally, experiments suggest that a certain threshold concentration of peptidyl-puromycin might be required within the brain to induce memory impairment [].
Q7: What types of in vitro and in vivo models have been used to study puromycin dihydrochloride?
A7: Researchers have employed various models to investigate the effects of puromycin dihydrochloride:
- Cell-free Systems: These were used to investigate the size of the polypeptide precursor of collagen hydroxyproline and its properties [].
- Intact Cell Systems: Studies utilized intact cell systems derived from chick embryos to understand the synthesis of hydroxyproline in collagen [].
- Isolated Tissues: The impact of puromycin dihydrochloride on muscle metabolism was studied using isolated levator ani muscles from rats [].
- Animal Models: Mice have been extensively used to investigate the effects of puromycin on memory consolidation and retrieval [, , ].
- Electron Microscopy: To observe ultrastructural changes in rat molar cementoblasts [].
- Radiolabeling: To track the incorporation of labeled amino acids into proteins and other cellular components [, , ].
- Chromatography: To analyze the composition of cellular extracts and identify specific molecules [].
Q8: Does puromycin dihydrochloride affect the activity of drug-metabolizing enzymes?
A: Studies in mice revealed that prolonged treatment with puromycin dihydrochloride did not affect the synthesis of enzymes responsible for phenylalanine metabolism []. This suggests a certain level of specificity in its action on protein synthesis.
Q9: What is the historical significance of puromycin dihydrochloride in scientific research?
A: Puromycin dihydrochloride has played a crucial role as a tool for investigating protein synthesis since its discovery. Early research utilized puromycin to understand fundamental mechanisms of translation and the role of ribosomes [, ]. The compound's ability to inhibit protein synthesis made it valuable for studying various biological processes, including memory formation [, ].
Q10: How has puromycin dihydrochloride facilitated cross-disciplinary research?
A: Puromycin dihydrochloride's impact extends across multiple scientific disciplines. Its use spans biochemistry (investigating protein synthesis mechanisms) [], molecular biology (studying gene expression and RNA function) [], and neuroscience (exploring memory consolidation and learning) [, ]. This cross-disciplinary applicability highlights the compound's significance as a fundamental research tool.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




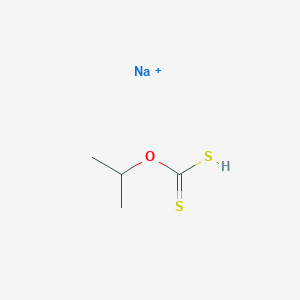
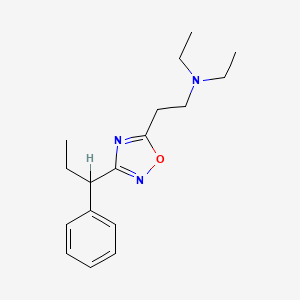
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
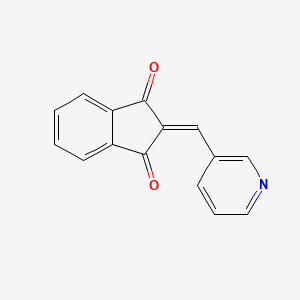
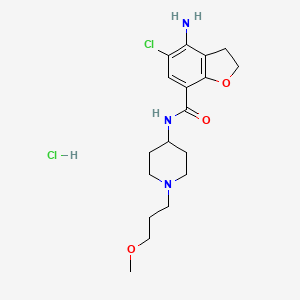
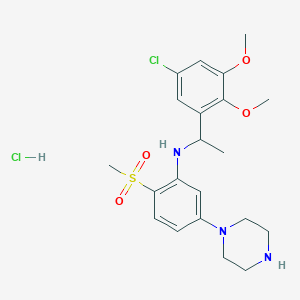
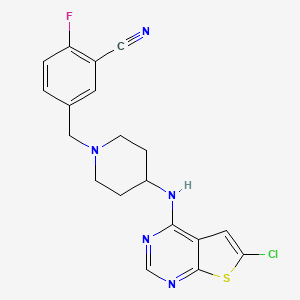
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
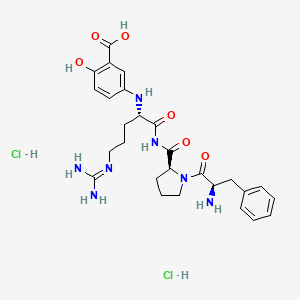


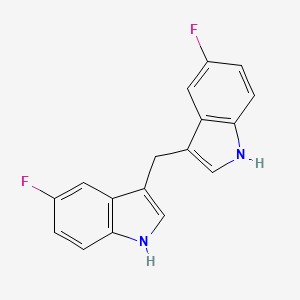
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)